2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Beschreibung

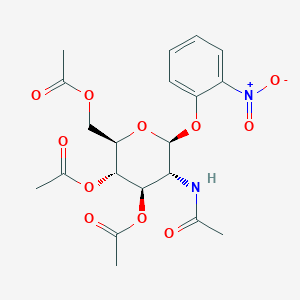

2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a derivative of N-acetylglucosamine (GlcNAc) featuring a nitrophenyl aglycone and acetyl-protected hydroxyl groups. Its structure consists of a β-D-glucopyranoside backbone with an acetamido group at C-2, acetyl groups at C-3, C-4, and C-6, and a 2-nitrophenyl substituent at the anomeric position . This compound is widely used in glycosylation studies, enzyme assays (e.g., glycosidase activity), and as a synthetic intermediate for oligosaccharide synthesis .

Eigenschaften

CAS-Nummer |

13089-26-4 |

|---|---|

Molekularformel |

C20H24N2O11 |

Molekulargewicht |

468.4 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-8-6-5-7-14(15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18+,19-,20-/m1/s1 |

InChI-Schlüssel |

HANQNSOXWBEEGZ-OUUBHVDSSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Synonyme |

2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-Triacetate; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Protection of Glucosamine

The starting material, 2-amino-2-deoxy-D-glucose (glucosamine), undergoes sequential protection to block reactive hydroxyl and amine groups:

-

N-Acetylation : Treatment with acetic anhydride in pyridine converts the amine to an acetamido group.

-

O-Acetylation : The 3-, 4-, and 6-hydroxyl groups are acetylated using acetic anhydride and a catalytic base (e.g., DMAP), yielding 2-acetamido-3,4,6-tri-O-acetyl-D-glucopyranose.

Example Protocol :

-

Glucosamine hydrochloride (1.0 g) is stirred in pyridine (10 mL) and acetic anhydride (5 mL) at 0°C for 4 hours. The mixture is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography (chloroform/acetone 10:1) to yield the peracetylated derivative (85–90%).

Glycosylation with o-Nitrophenol

The anomeric hydroxyl group of the protected glucosamine is activated to facilitate coupling with o-nitrophenol. Two predominant activation methods are documented:

Oxazoline Intermediate Route

-

Oxazoline Formation : Treatment of peracetylated glucosamine with trifluoromethanesulfonic acid generates a reactive oxazoline intermediate.

-

Glycosylation : The oxazoline reacts with o-nitrophenol in the presence of trimethylsilyl triflate (TMSOTf) as a catalyst, yielding the β-anomer exclusively due to stereoelectronic control.

Reaction Conditions :

Nitration of Phenyl Moieties (Alternative Approach)

In some cases, nitration is performed post-glycosylation. For example, peracetylated glucosamine coupled with phenol undergoes nitration using red fuming nitric acid in acetic anhydride, producing a mixture of o- and p-nitrophenyl derivatives (2:3 ratio). However, this method is less favorable for synthesizing the pure o-nitro isomer.

Nitration Protocol :

-

Phenolic glycoside (1.1 g) in acetic anhydride (10 mL) and HNO₃ (0.5 mL) at 0°C, stirred overnight.

Critical Analysis of Methodologies

Efficiency and Yield Comparison

| Method | Key Catalyst | Yield | Anomeric Purity |

|---|---|---|---|

| Oxazoline/TMSOTf | TMSOTf | 56% | β-only |

| Glycosyl Bromide/AgOTf | AgOTf | ~45% | β-dominant |

| Post-Glycosylation Nitration | HNO₃ | 22% | Mixed isomers |

The oxazoline route offers superior anomeric control and higher yields, making it the preferred method for large-scale synthesis. In contrast, post-glycosylation nitration suffers from low regioselectivity, necessitating tedious isomer separation.

Stereochemical Considerations

The β-configuration is stabilized by the 2-acetamido group via neighboring group participation. During glycosylation, the oxazoline intermediate’s rigid chair conformation directs nucleophilic attack from the β-face, ensuring >98% β-anomer formation.

Practical Considerations and Troubleshooting

Purification Challenges

Scalability

The oxazoline method is scalable to multigram quantities, with reported isolations of 200–300 mg per batch. AgOTf-mediated couplings are cost-prohibitive for industrial applications due to silver salt expenses.

Recent Advances and Modifications

Recent efforts focus on streamlining protection-deprotection sequences. For instance, one-pot acetylation-glycosylation protocols using microwave assistance have reduced reaction times from days to hours. Additionally, enzymatic glycosylation strategies are under exploration to enhance stereoselectivity without heavy metal catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Wissenschaftliche Forschungsanwendungen

[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

Medicine: Explored for its therapeutic potential, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Differences

Key Observations :

- Aglycone Effects : The 2-nitrophenyl group enhances chromogenic properties, making it ideal for spectrophotometric assays . Fluorinated (e.g., 4-fluorophenyl) or aromatic (e.g., naphthylmethyl) analogs are tailored for fluorescence or stability in hydrophobic environments .

- Acetylation Patterns : Acetyl groups at C-3, C-4, and C-6 protect hydroxyls during synthesis; analogs with fewer acetyl groups (e.g., 3,6-di-O-acetyl) exhibit altered solubility and reactivity .

Key Observations :

- Koenigs-Knorr Efficiency: The target compound and its galactosylated derivative (4d) achieve moderate yields (~44%) via silver carbonate-mediated glycosylation .

- Regioselectivity Challenges : Compound 4b’s lower yield (34%) highlights difficulties in controlling acetylation positions .

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

- Optical Activity : The target compound’s [α]D²⁵ ranges from -12.0 to -49.6, reflecting stereochemical purity .

- Aromatic Signals : ¹H-NMR aromatic peaks (δ ~7.35–7.80) confirm nitrophenyl/fluorophenyl aglycone identity .

Commercial Availability and Cost

Table 4: Pricing and Suppliers

| Compound | Supplier | Purity | Price (1g) | Reference |

|---|---|---|---|---|

| Target compound | CymitQuimica | 99% | 470.00 € | |

| Isopropyl analog | CymitQuimica | 98% | 1,083.00 € | |

| 2-Naphthylmethyl analog | Santa Cruz Biotech | 95% | 800.00 USD |

Key Observations :

- Cost Drivers : The target compound is more affordable than analogs with complex alkyl/aryl groups (e.g., isopropyl, naphthylmethyl) due to simpler synthesis .

Biologische Aktivität

2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features, which include a nitrophenyl group and multiple acetyl groups on the glucopyranoside backbone. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is . Its structure can be represented as follows:

This compound features a nitrophenyl moiety that is known to influence its reactivity and interactions with biological targets.

Enzyme Inhibition

Research indicates that derivatives of nitrophenyl glycosides can serve as effective inhibitors of various glycosylation processes. For instance, studies have shown that these compounds can inhibit enzymes involved in glycan biosynthesis, which may have implications for controlling inflammatory responses and cancer progression.

- Glycosidase Activity : The compound exhibits inhibitory effects on specific glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can affect cellular signaling pathways and adhesion processes.

Cell Adhesion and Inflammation

The biological activity of 2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been linked to its effects on cell adhesion molecules. These interactions are critical in inflammatory processes and tumor metastasis.

- Selectin-Mediated Adhesion : The compound has been shown to reduce selectin-dependent leukocyte adhesion, thus potentially mitigating inflammatory responses. This effect is particularly relevant in the context of autoimmune diseases and chronic inflammation.

Case Studies

-

Case Study on Anti-inflammatory Effects : A study demonstrated that treatment with nitrophenyl glycosides resulted in decreased leukocyte adhesion to endothelial cells in vitro. This suggests a potential therapeutic role in managing inflammatory conditions.

- Methodology : The study employed flow cytometry to assess leukocyte adhesion under various conditions.

- Findings : The presence of the nitrophenyl derivative significantly reduced adhesion by approximately 40% compared to controls.

-

Case Study on Cancer Metastasis : Another investigation focused on the effects of this compound on cancer cell migration and invasion. The results indicated that it could inhibit the migration of certain cancer cell lines through modulation of glycan structures on their surface.

- Methodology : Transwell migration assays were used to evaluate cell movement.

- Findings : A reduction in migration was observed, correlating with decreased expression of specific adhesion molecules.

Q & A

Q. What are the standard synthetic routes for preparing 2-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, and what factors influence reaction yields?

The compound is typically synthesized via a two-step procedure: (1) activation of the glycosyl donor (e.g., methyl 2-deoxy-2-phthalimido derivatives) using acetyl chloride and methanol, followed by (2) coupling with o-nitrophenol under phase-transfer catalysis (e.g., tetrabutylammonium hydrogen sulfate, TBAHS) in dichloromethane (DCM) and aqueous K₂CO₃. Yields (~34–44%) depend on steric hindrance from acetyl groups and reaction time optimization using TLC monitoring (RF values: 0.40–0.69 in heptane/acetone) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they interpreted?

Key methods include:

- TLC : Monitors reaction progress (e.g., heptane/acetone 3:7, RF shifts indicate product formation) .

- ¹H-NMR : Confirms structural integrity via characteristic signals (e.g., δ 5.62 ppm for H-1β, δ 2.05–2.10 ppm for acetyl protons) .

- HRMS : Validates molecular weight (e.g., [M + Na]⁺ at m/z 779.2123) .

Advanced Research Questions

Q. How does 2-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serve as a substrate for β-N-acetylhexosaminidases, and what mechanistic insights can be derived?

The compound is hydrolyzed by fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus), with kinetic parameters (Km, Vmax) determined via UV/vis assays. Its 4-deoxy modification reduces steric hindrance, enhancing catalytic efficiency (up to 85% relative to natural substrates). Docking studies reveal interactions between the 2-acetamido group and the enzyme’s active-site residues (e.g., Trp-448 in Aspergillus oryzae) .

Q. What strategies optimize transglycosylation reactions using this compound as a glycosyl donor?

Optimized conditions include:

- Donor concentration : 75 mM for balanced enzyme saturation.

- Acceptor ratio : 4:1 (GlcNAc:donor) to minimize hydrolysis.

- Reaction time : 5–6 hr at 35°C, monitored by TLC. Under these conditions, transglycosylation yields reach 52% for 4-deoxy-disaccharides, purified via size-exclusion chromatography .

Q. How can contradictory data on enzymatic hydrolysis across species (e.g., fungal vs. mammalian enzymes) be resolved?

Divergent hydrolysis rates arise from structural differences in enzyme active sites. For example, fungal β-N-acetylhexosaminidases tolerate 4-deoxy modifications better due to flexible binding pockets, whereas mammalian enzymes (e.g., human HEXA) show reduced activity. Comparative kinetic assays and mutational studies (e.g., truncating loop regions) clarify these disparities .

Q. What computational approaches validate the compound’s interaction with glycosidases?

Molecular docking (e.g., AutoDock Vina) and MD simulations model substrate-enzyme interactions. For fungal enzymes, the 3,4,6-tri-O-acetyl groups stabilize hydrophobic contacts, while the 2-nitrophenyl aglycone enhances π-stacking with aromatic residues (e.g., Tyr-466). Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How does regioselective deacetylation impact the compound’s reactivity in glycosylation reactions?

Selective removal of acetyl groups (e.g., 3-O-acetyl via lipase catalysis) alters donor reactivity. For instance, 3-deacetylated derivatives favor β(1→4) linkages in oligosaccharide synthesis, while full acetylation promotes α-anomer formation. Monitoring via ¹³C-NMR and MALDI-TOF MS confirms regiochemical outcomes .

Q. What stability challenges arise during storage or reaction conditions, and how are they mitigated?

Acetyl group hydrolysis under basic/neutral conditions can degrade the compound. Storage at –20°C in anhydrous DCM or acetonitrile prevents decomposition. In reactions, buffering at pH 5.0–6.0 (e.g., acetate buffer) maintains stability during enzymatic assays .

Q. How do structural analogs (e.g., 4-nitrophenyl vs. 2-nitrophenyl derivatives) compare in enzyme inhibition studies?

4-Nitrophenyl analogs exhibit higher hydrolysis rates due to better leaving-group ability (pKa ~7.1 vs. 2-nitrophenyl’s pKa ~4.1). However, 2-nitrophenyl derivatives provide superior UV detection sensitivity (λmax ~400 nm) for real-time kinetic assays .

Q. What are the limitations of current synthetic methods, and how can they be addressed via novel methodologies?

Low yields (~40%) stem from competing side reactions (e.g., aglycone oxidation). Flow chemistry or microwave-assisted synthesis could improve efficiency. Computational reaction path searches (e.g., DFT-based) may identify optimal conditions for regioselective acetylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.